
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C16H12FNO3 and its molecular weight is 285.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- A study by Wu et al. (2004) describes the synthesis of acrylamides, including derivatives similar to 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, and their activity as KCNQ2 openers, which are important in neuronal hyperexcitability reduction (Wu et al., 2004).
- Bressi et al. (2010) report on a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, with relevance to histone deacetylase inhibitors, showcasing the therapeutic potential of acrylamide derivatives in cancer treatment (Bressi et al., 2010).
Polymer Science and Material Chemistry
- Tian et al. (2010) explored the use of acrylamide derivatives in creating chiral stationary phases for chromatography, demonstrating the potential of these compounds in analytical chemistry (Tian et al., 2010).
- Fleischmann and Ritter (2013) investigated copolymers of N-(isopropyl)acrylamide for thermo- and pH-sensitive applications, hinting at the versatility of acrylamide derivatives in responsive materials (Fleischmann & Ritter, 2013).
Spectroscopy and Molecular Studies
- Barım and Akman (2021) conducted a study on the vibrational spectroscopy and molecular properties of a benzofuran-based acrylamide monomer, which sheds light on the physical and chemical characteristics of similar acrylamide compounds (Barım & Akman, 2021).
- Fleischmann et al. (2012) synthesized color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, illustrating the potential of acrylamide derivatives in creating smart materials (Fleischmann et al., 2012).
Biological and Pharmaceutical Applications
- Ghorab and Alsaid (2015) evaluated the anti-breast cancer activity of quinoline derivatives, including this compound, highlighting the potential for acrylamide derivatives in oncological research (Ghorab & Alsaid, 2015).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGREMKOYIRRJL-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)
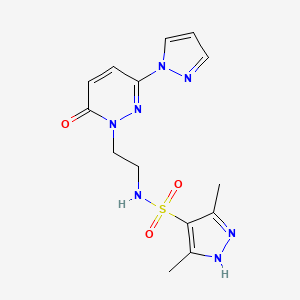

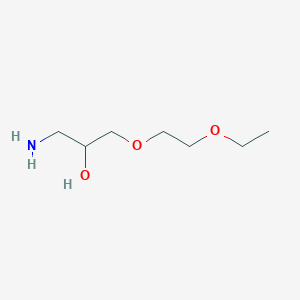
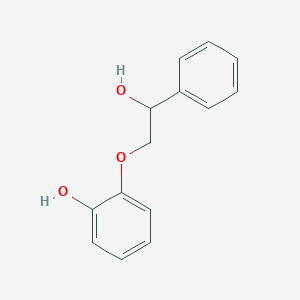
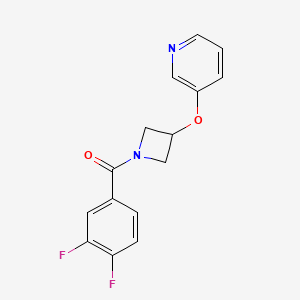
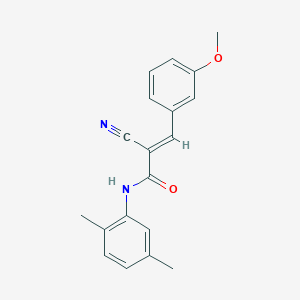
![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)
![3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2490483.png)
![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)


![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)
![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)
